molecular formula C11H12ClF2NO2 B13078741 tert-Butyl (3-chloro-2,5-difluorophenyl)carbamate

tert-Butyl (3-chloro-2,5-difluorophenyl)carbamate

Cat. No.: B13078741
M. Wt: 263.67 g/mol
InChI Key: IIZKSRAPDUPLRQ-UHFFFAOYSA-N
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Description

tert-Butyl (3-chloro-2,5-difluorophenyl)carbamate is a chemical compound with the molecular formula C11H13ClF2NO2 It is used in various scientific research applications due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-chloro-2,5-difluorophenyl)carbamate typically involves the reaction of 3-chloro-2,5-difluoroaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine or N,N-diisopropylethylamine (DIPEA) in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-chloro-2,5-difluorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbamates, while oxidation and reduction can lead to the formation of different functionalized derivatives .

Scientific Research Applications

tert-Butyl (3-chloro-2,5-difluorophenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (3-chloro-2,5-difluorophenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3-chloro-2,5-difluorophenyl)carbamate is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H12ClF2NO2

Molecular Weight

263.67 g/mol

IUPAC Name

tert-butyl N-(3-chloro-2,5-difluorophenyl)carbamate

InChI

InChI=1S/C11H12ClF2NO2/c1-11(2,3)17-10(16)15-8-5-6(13)4-7(12)9(8)14/h4-5H,1-3H3,(H,15,16)

InChI Key

IIZKSRAPDUPLRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC(=C1)F)Cl)F

Origin of Product

United States

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